

Spectral Analysis of 2-Iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-methylpyridine**

Cat. No.: **B1339571**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of **2-Iodo-5-methylpyridine** (C_6H_6IN), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a structured presentation of expected spectral data.

Introduction

2-Iodo-5-methylpyridine is a substituted pyridine derivative with significant applications in organic synthesis. Its structural elucidation and purity assessment are critical for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of this compound. This guide outlines the standard procedures for acquiring and interpreting these spectral data.

Spectral Data Summary

While comprehensive, publicly available experimental spectral data for **2-Iodo-5-methylpyridine** is limited, this section provides a structured format for the presentation of such data. The values presented below are based on typical ranges for similar iodo- and methyl-substituted pyridine derivatives and should be considered predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Iodo-5-methylpyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	Data not available	d	Data not available
H-4	Data not available	dd	Data not available
H-6	Data not available	d	Data not available
-CH ₃	Data not available	s	-

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Iodo-5-methylpyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available
-CH ₃	Data not available

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **2-Iodo-5-methylpyridine**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~2950-2850	Aliphatic C-H stretch (-CH ₃)	Medium
~1600-1585	C=C stretch (in-ring)	Medium-Strong
~1500-1400	C=C stretch (in-ring)	Medium-Strong
~900-675	C-H out-of-plane bend	Strong
~600-500	C-I stretch	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Iodo-5-methylpyridine**

m/z	Ion	Relative Abundance
219	[M] ⁺	Data not available
92	[M-I] ⁺	Data not available

Experimental Protocols

The following sections detail the standardized procedures for obtaining NMR, IR, and MS spectra for a solid aromatic compound like **2-Iodo-5-methylpyridine**.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Dissolve 5-10 mg of **2-Iodo-5-methylpyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- Use a 400 MHz or higher field NMR spectrometer.
- Tune and shim the probe for the chosen solvent.
- Lock the spectrometer on the deuterium signal of the solvent.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program.
- Spectral Width: 0-160 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

5. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the KBr pellet method.

1. Sample Preparation:

- Thoroughly grind 1-2 mg of **2-Iodo-5-methylpyridine** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

- Record a background spectrum of a blank KBr pellet.
- Place the sample pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining the mass spectrum using Electron Ionization (EI).

1. Sample Introduction:

- Introduce a small amount of **2-Iodo-5-methylpyridine** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

2. Ionization:

- Utilize an Electron Ionization (EI) source.
- Set the electron energy to a standard of 70 eV to induce fragmentation.

3. Mass Analysis:

- Scan a mass range appropriate for the compound, for example, m/z 40-300.
- The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

4. Detection and Data Processing:

- The detector records the abundance of each ion.
- The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-Iodo-5-methylpyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **2-Iodo-5-methylpyridine**.

- To cite this document: BenchChem. [Spectral Analysis of 2-Iodo-5-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339571#spectral-data-for-2-iodo-5-methylpyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com